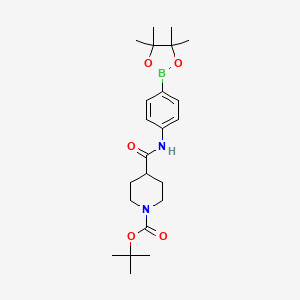

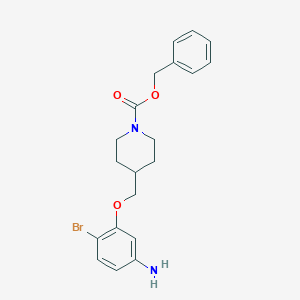

3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

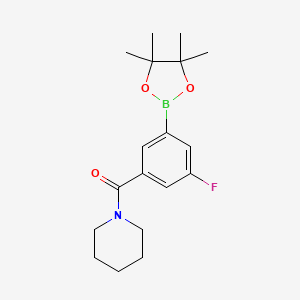

3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid involves the strategic combination of its constituent parts through a series of protected intermediates. The synthesis typically starts with the formation of the piperidinyl skeleton, which is then protected with a tert-butoxycarbonyl group to prevent undesired side reactions. The benzyloxycarbonyl group is introduced as a carbamate to further protect the nitrogen atom during subsequent reactions. The final step involves the attachment of the amino propanoic acid chain under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods: Industrial production of this compound would leverage scalable synthetic methods that utilize robust protective group strategies and efficient reaction conditions. Key considerations for industrial synthesis would include the availability of starting materials, the yield of each synthetic step, and the ease of purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: Reaction with oxidizing agents can alter the oxidation state of its functional groups.

Reduction: Reducing agents can convert certain groups within the compound to less oxidized forms.

Substitution: Different functional groups within the compound can be substituted under the right conditions.

Common Reagents and Conditions: Typical reagents include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminium hydride, sodium borohydride.

Substitution conditions: Base or acid-catalyzed environments, depending on the specific reaction.

Major Products: Depending on the reactions, major products could include deprotected forms of the compound, further derivatized amino acids, or fragments resulting from cleavage reactions.

4. Scientific Research Applications: 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is highly valuable in scientific research, with applications in:

Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

Medicine: Explored for therapeutic applications, particularly due to its structural components that mimic biological molecules.

Industry: Used in the development of pharmaceuticals and fine chemicals.

5. Mechanism of Action: The compound's mechanism of action involves interactions at a molecular level, particularly targeting specific pathways depending on its functional group modifications. For instance:

Molecular Targets: Enzymes, receptor proteins, or DNA segments can be potential targets.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering molecular conformations.

6. Comparison with Similar Compounds: Compared to similar carboxylic acid derivatives, this compound is unique due to its multi-protective group strategy, which allows for selective reactivity and ease of functional group transformations. Similar compounds include:

N-Boc protected amino acids

Z-protected amines

Various piperidine derivatives

These comparisons highlight the compound's versatility and potential for specialized applications.

This article should give you a deep dive into the structure, synthesis, reactions, applications, and uniqueness of this compound. Hope it sparks some new insights for you!

Propriétés

IUPAC Name |

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-12-9-17(10-13-22)23(14-11-18(24)25)20(27)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANKBPHFTFTDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(CCC(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B8126074.png)

![tert-Butyl (1R,4R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8126076.png)

![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8126131.png)